N-cyclohexyl-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide
Overview
Description
N-cyclohexyl-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide is a useful research compound. Its molecular formula is C21H26N2OS and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.17658463 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
A study by Ahmed (2007) describes the synthesis of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide, a compound related to N-cyclohexyl-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide. This research focused on synthesizing new antibiotic and antibacterial drugs, showcasing the compound's potential in pharmaceutical applications (Ahmed, 2007).
Chemotherapeutic Potential
Another study by McMurry et al. (1992) involved the synthesis of macrocyclic tetraamines, which are structurally similar to the given compound. This research highlighted the potential of these compounds in developing bifunctional poly(amino carboxylate) chelating agents, indicating their relevance in chemotherapeutic applications (McMurry et al., 1992).
Enaminoketone Studies
Jirkovsky (1974) conducted research on N-substituted 3-amino-2-cyclohexen-1-ones, which are structurally related to the query compound. This study revealed the potential of these compounds in forming salts of the corresponding enol-ketimine form, indicating their importance in organic chemistry and potential pharmaceutical applications (Jirkovsky, 1974).
Anticonvulsant Properties
A study by Clark et al. (1984) on 4-aminobenzamides, structurally similar to the queried compound, demonstrated their potential as anticonvulsants. This study implies the relevance of such compounds in developing treatments for seizures and related neurological conditions (Clark et al., 1984).
Antifibrinolytic Isomer Studies
Andersson et al. (2009) researched the antifibrinolytically active isomer of p-aminomethyl cyclohexane carboxylic acid. Although not directly related to the queried compound, this study highlights the potential of cyclohexane derivatives in medical applications, particularly as antifibrinolytics (Andersson et al., 2009).
Properties
IUPAC Name |
N-cyclohexyl-2-[(E)-(4-propan-2-ylphenyl)methylideneamino]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c1-15(2)17-10-8-16(9-11-17)14-22-21-19(12-13-25-21)20(24)23-18-6-4-3-5-7-18/h8-15,18H,3-7H2,1-2H3,(H,23,24)/b22-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHQPGYMEVKBHZ-HYARGMPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NC2=C(C=CS2)C(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/C2=C(C=CS2)C(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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